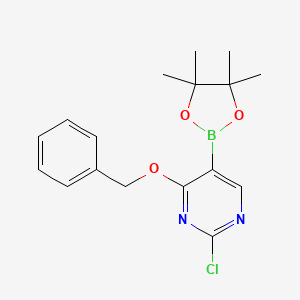

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

Description

The exact mass of the compound 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BClN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-20-15(19)21-14(13)22-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXPVSCUVOPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660640 | |

| Record name | 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-22-9 | |

| Record name | 2-Chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1073354-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-22-9)

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps, but the underlying scientific rationale and field-proven insights necessary for its successful synthesis and application.

Core Compound Overview & Physicochemical Properties

This compound, identified by CAS Number 1073354-22-9 , is a versatile heterocyclic organic compound.[1][][3][4] Its structure, featuring a pyrimidine core functionalized with a benzyloxy group, a reactive chlorine atom, and a boronic acid pinacol ester, makes it a highly valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

The pinacol ester group provides air and chromatographic stability to the otherwise sensitive boronic acid, allowing for easier handling and purification while retaining the potent reactivity required for carbon-carbon bond formation.[5] The chlorine atom at the 2-position and the boronic ester at the 5-position serve as orthogonal handles for sequential cross-coupling reactions, enabling the regioselective synthesis of polysubstituted pyrimidines—a common scaffold in pharmacologically active molecules.[6]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 1073354-22-9 | [1][][3][4] |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [1][] |

| Molecular Weight | 346.62 g/mol | [1][] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |

| Appearance | Solid | [3] |

| Melting Point | 99-101°C | [] |

| Boiling Point | 508.9°C at 760 mmHg | [] |

| Density | 1.22 g/cm³ | [] |

Synthesis Pathway: Miyaura Borylation

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This powerful transformation installs the boronic ester group onto an aryl halide precursor.[5] The logical precursor for this synthesis is a di-halogenated pyrimidine, allowing for selective borylation at the more reactive position.

The strategic choice of starting material is critical. While various halogenated pyrimidines could be envisioned, a common and effective precursor is a 5-bromo-2-chloro-4-benzyloxypyrimidine or a 2,5-dichloro-4-benzyloxypyrimidine. The C-Br or C-I bond is generally more reactive towards oxidative addition to the Palladium(0) catalyst than the C-Cl bond, allowing for selective borylation at the 5-position.

Below is a detailed, field-proven protocol for the synthesis, grounded in the principles of the Miyaura borylation.

Diagram: Synthesis Workflow

Caption: Experimental workflow for Miyaura borylation synthesis.

Detailed Synthesis Protocol

Objective: To synthesize this compound from a suitable dihalopyrimidine precursor.

Materials:

-

5-Bromo-2-chloro-4-(benzyloxy)pyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Potassium Acetate (KOAc, anhydrous) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-(benzyloxy)pyrimidine, bis(pinacolato)diboron, and anhydrous potassium acetate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. The choice of a pre-catalyst like Pd(dppf)Cl₂ is deliberate; it is air-stable and is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable in modern drug discovery for the synthesis of biaryl and heteroaryl structures.[7]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Application Protocol: Synthesis of a Biaryl Pyrimidine

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials:

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02-0.04 equiv)

-

Potassium Phosphate (K₃PO₄, tribasic) (3.0 equiv)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

Reaction Setup: In a reaction vial, combine this compound, 4-bromoanisole, and potassium phosphate.

-

Catalyst Premixing (Causality): In a separate vial, dissolve the Pd₂(dba)₃ and SPhos ligand in a portion of the toluene. Allowing the catalyst and ligand to pre-mix for a few minutes facilitates the formation of the active catalytic species before introduction to the reactants, often leading to more consistent and efficient reactions.

-

Inert Atmosphere: Seal the reaction vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the catalyst/ligand solution via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The use of a biphasic solvent system with a phase-transfer-capable base like K₃PO₄ is crucial for activating the boronic ester for transmetalation.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude material by flash chromatography on silica gel to isolate the desired 5-aryl-4-benzyloxy-2-chloropyrimidine product.

Trustworthiness & Self-Validation

The protocols described are designed as self-validating systems. The progress of each reaction can be rigorously monitored by standard analytical techniques (TLC, LC-MS). Successful synthesis of the boronic ester in the first protocol is validated by its characteristic mass and NMR signals, and its subsequent, complete consumption in the Suzuki coupling protocol confirms its reactivity. The final biaryl product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity, thus validating the entire workflow.

Conclusion

This compound is a robust and versatile building block in medicinal chemistry. Its synthesis via Miyaura borylation and its application in Suzuki-Miyaura cross-coupling are reliable and scalable processes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this valuable reagent in the synthesis of novel compounds for drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

LookChem. (n.d.). 4-Benzyloxy-2-chloropyrimidine-5-boronic acidpinacol ester CAS NO.1073354-22-9. Retrieved from [Link]

-

Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3367. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 3. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]

- 4. chemwish.lookchem.com [chemwish.lookchem.com]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester. This versatile building block is of significant interest to researchers in medicinal chemistry and organic synthesis, particularly for its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. Its chemical structure features a pyrimidine core substituted with a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a boronic acid pinacol ester at the 5-position. This unique combination of functional groups makes it a valuable reagent for various cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 1073354-22-9 | [1][2][] |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [1][][4] |

| Molecular Weight | 346.62 g/mol | [1][][4] |

| Appearance | Solid | [1] |

| Melting Point | 99-101°C | [4] |

| Boiling Point | 508.9°C at 760 mmHg | [4] |

| Density | 1.22 g/cm³ | [4] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |

Solubility and Stability:

While specific solubility data for this compound is not extensively published, boronic acid pinacol esters generally exhibit good solubility in a range of common organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and chlorinated solvents. They are known to be significantly more stable than their corresponding free boronic acids, particularly towards protodeboronation under basic conditions, which enhances their shelf-life and ease of handling in synthetic applications. However, like most boronic esters, they can be sensitive to strong acids and oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, protected from moisture and light.

Synthesis and Purification

Hypothetical Synthetic Workflow:

A plausible synthetic pathway for the target compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxy-2,5-dichloropyrimidine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and a suitable base such as potassium acetate (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and degassed 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy group, the pyrimidine ring proton, the benzylic methylene protons, and the methyl protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyrimidine ring, the benzyloxy group, and the pinacol ester. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[6]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be readily observable. The fragmentation pattern can also provide structural information. Characteristic fragmentation of pyrimidine derivatives often involves cleavages of the substituent groups and fragmentation of the pyrimidine ring itself.[7][8]

Applications in Research and Drug Discovery

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler starting materials.

Key Application Areas:

-

Synthesis of Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The title compound can be used to introduce the 4-benzyloxy-2-chloropyrimidine moiety into potential drug candidates. The chlorine atom at the 2-position can be subsequently displaced by various nucleophiles to generate a library of compounds for screening against different kinase targets, such as Cyclin-Dependent Kinases (CDKs).[10][11]

-

Medicinal Chemistry: As a versatile building block, it allows for the late-stage functionalization of complex molecules, which is a highly desirable strategy in drug discovery programs. The benzyloxy group can be deprotected to reveal a hydroxyl group, providing another point for further chemical modification.

-

Organic Synthesis: Beyond medicinal chemistry, this reagent can be employed in the synthesis of a wide range of substituted pyrimidines for applications in materials science and agrochemicals.

Illustrative Reaction Scheme:

General Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as causing serious eye irritation.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][12]

-

Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[4][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture.[12][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[12][14]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a key intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and handling procedures is crucial for its effective and safe utilization in research and development.

References

Sources

- 1. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]

- 2. 4-Benzyloxy-2-chloropyrimidine-5-boronic acidpinacol ester, CasNo.1073354-22-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester molecular weight

An In-depth Technical Guide: 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a representative synthetic approach, and provide a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols to empower its effective use in the laboratory.

Core Physicochemical Properties

This compound, with a molecular weight of 346.62 g/mol , is a versatile heterocyclic organic compound.[][2][3] It belongs to the class of pyrimidine boronic esters, which are highly valued in organic synthesis for their stability, handling characteristics, and reactivity in cross-coupling reactions. Typically, it is a solid at room temperature with a melting point in the range of 99-101°C.[2]

Proper storage is critical for maintaining the integrity of the reagent. It should be stored in a cool, well-ventilated place, with precautions taken to avoid the formation of dust and aerosols.[2]

Data Summary Table

| Property | Value | Source(s) |

| Molecular Weight | 346.62 g/mol | [][2][3] |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [][2][3] |

| CAS Number | 1073354-22-9 | [][2][3] |

| IUPAC Name | 2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |

| Melting Point | 99-101°C | [2] |

| Density | 1.22 g/cm³ | [2] |

| Appearance | Solid | [3] |

Synthesis of Pyrimidine Boronic Esters

While a specific synthesis for this exact molecule is proprietary, a general and highly effective method for preparing pyrimidine-5-boronic acid pinacol esters involves a palladium-catalyzed borylation reaction.[4] This process typically starts with a halogenated pyrimidine precursor, such as a 5-bromo or 5-iodopyrimidine.

The key transformation is the reaction of the halo-pyrimidine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.[4]

Causality of Reagent Choice:

-

Palladium Catalyst (e.g., Xphos-Pd-G2, Pd(PPh₃)₄): A Pd(0) species is essential to initiate the catalytic cycle. Catalysts are often supplied as more stable Pd(II) pre-catalysts which are reduced in situ, or as Pd(0) complexes stabilized by phosphine ligands.[5] The choice of ligand (like XPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, leading to higher reaction efficiency.[4]

-

Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronic ester moiety.

-

Base (e.g., Potassium Phosphate, Potassium Acetate): The base is crucial for the transmetalation step of the catalytic cycle, which will be discussed in the next section. It facilitates the formation of a more nucleophilic boronate species.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction forges a new carbon-carbon bond, typically between an organoboron compound and an organic halide or triflate.[7][8] For drug development professionals, this reaction is a cornerstone for assembling complex molecular architectures, allowing for the modular connection of different fragments.

The pyrimidine core of this reagent is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The chloro- and benzyloxy- substituents on the ring provide additional handles for downstream chemical modifications, further enhancing its value as a versatile building block.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][9] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X), forming a square-planar Pd(II) complex.[7][9]

-

Transmetalation: This is the key step where the organic moiety from the boronic ester is transferred to the palladium center. The base activates the boronic ester, forming a boronate complex. This "ate" complex is more nucleophilic and readily exchanges its organic group (the pyrimidine core, R²) with the halide on the Pd(II) complex.[6][9]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a self-validating system for coupling this compound with a generic aryl bromide. The success of the reaction is validated by the consumption of starting materials and the formation of the product, monitored by techniques like TLC or LC-MS.

Materials and Equipment

-

This compound (1.1 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent: Degassed 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Round-bottom flask with stir bar

-

Condenser

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology

-

Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under a high vacuum and subsequently purged with an inert gas (Argon). This step is critical to remove atmospheric oxygen and moisture, which can degrade the catalyst and other reagents.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (0.05 equiv.).

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The flask should be maintained under a positive pressure of inert gas.

-

Reaction Execution: Fit the flask with a condenser and heat the reaction mixture to the target temperature (typically 80-100°C) with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate.[7]

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[7]

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Concluding Remarks

This compound is a high-value reagent for chemical synthesis. Its robust performance in the Suzuki-Miyaura reaction, coupled with the pharmaceutical relevance of the pyrimidine scaffold, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding the mechanistic principles behind its application allows for the rational design of experiments and the efficient construction of complex, high-value molecules.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, a key building block in modern medicinal chemistry. We will delve into its chemical structure and properties, explore its synthesis, and detail its application in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific principles to empower researchers in their drug discovery endeavors.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional molecule featuring a pyrimidine core, a benzyloxy protecting group, a reactive chloro leaving group, and a versatile boronic acid pinacol ester. This unique combination of functional groups makes it an invaluable reagent for introducing a substituted pyrimidine moiety into a target molecule.

The chemical structure is as follows:

A 2D representation of the chemical structure of this compound.

Key Structural Features and Their Implications:

-

Pyrimidine Core: An electron-deficient aromatic system, the pyrimidine ring is a common scaffold in numerous biologically active compounds, including antiviral and anticancer agents.[1] Its electron-deficient nature makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

-

Boronic Acid Pinacol Ester: This functional group is a cornerstone of the Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds.[2] The pinacol ester offers enhanced stability and easier handling compared to the free boronic acid, being less prone to dehydration and protodeboronation.[3]

-

2-Chloro Substituent: This serves as a primary reactive site for cross-coupling reactions. The reactivity of the C-Cl bond on the electron-deficient pyrimidine ring allows for selective functionalization.

-

4-Benzyloxy Group: This group serves a dual purpose. It acts as a protecting group for the 4-hydroxy functionality of the pyrimidine ring and its steric and electronic properties can influence the reactivity of the molecule. This group can be removed in later synthetic steps if the free hydroxyl group is desired.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 1073354-22-9 | [][5][6] |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [5] |

| Molecular Weight | 346.62 g/mol | [][5] |

| Appearance | Solid | [6] |

| Melting Point | 99-101 °C | [5] |

| Boiling Point | 508.9 °C at 760 mmHg | [5] |

| Density | 1.22 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. | Inferred from reaction conditions |

Synthesis of this compound

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Proposed Experimental Protocol (based on analogous reactions):

This protocol is a general guideline based on established Miyaura borylation procedures. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve high yields.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-benzyloxy-2,5-dihalopyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent, such as 1,4-dioxane or DMF. To this mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 4-benzyloxy-2-chloropyrimidine moiety onto a wide range of (hetero)aryl, vinyl, or alkyl partners.

General Reaction Scheme:

Sources

A-Z Guide to the Synthesis of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: A Medicinal Chemistry Keystone

Abstract

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is a critical building block in contemporary drug discovery, enabling the construction of complex molecular architectures through versatile cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, grounded in established chemical principles and field-proven methodologies. We will dissect the strategic considerations behind the synthetic pathway, offer a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of a Versatile Building Block

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in multiple hydrogen bonding interactions make them privileged structures for targeting a wide array of biological targets. The functionalization of the pyrimidine ring with a boronic ester at the C-5 position, as in This compound (1) , creates a powerful synthetic handle. This moiety is primarily designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2][3]

The structure of compound 1 is strategically designed:

-

The Boronic Acid Pinacol Ester: This group is stable, easy to handle, and highly effective in Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl or heteroaryl substituents at the C-5 position.[1][2]

-

The C-2 Chlorine: This atom serves as a secondary reaction site. It can be displaced by various nucleophiles or participate in further cross-coupling reactions, often under different conditions than the C-4 position, allowing for sequential, site-selective functionalization.

-

The C-4 Benzyloxy Group: This group serves a dual purpose. It acts as a protecting group for the C-4 hydroxyl functionality and its steric and electronic properties help direct the regioselectivity of subsequent reactions.

This combination of functionalities makes compound 1 an invaluable intermediate for building libraries of complex, polysubstituted pyrimidines for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Pathway Design

The synthesis of the target molecule 1 is most logically approached through a two-step sequence starting from a readily available dichloropyrimidine precursor.

Caption: Retrosynthetic analysis of the target compound.

-

Miyaura Borylation: The pinacol boronate ester is most reliably installed via a palladium-catalyzed cross-coupling reaction between an aryl halide (specifically, a C-5 bromo- or iodo-pyrimidine) and bis(pinacolato)diboron (B₂pin₂).[1][2] This reaction is known for its high functional group tolerance and excellent yields.

-

Selective Nucleophilic Aromatic Substitution (SNAr): The benzyloxy group is introduced by reacting a dichloropyrimidine with benzyl alcohol. The key to this step is achieving high regioselectivity. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position.[4][5] This selectivity is driven by the electronic properties of the pyrimidine ring, where the C-4 position is more activated towards nucleophilic attack than the C-2 position.[5]

-

Chlorination: The synthesis begins with a common starting material, 5-bromouracil, which is converted to the highly reactive 5-bromo-2,4-dichloropyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]

This forward synthetic strategy is robust, scalable, and relies on well-understood, high-yielding transformations.

Mechanistic Insights

Step 1: Selective SNAr at C-4

The reaction of 2,4-dichloro-5-bromopyrimidine with sodium benzyloxide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles.

The selectivity for the C-4 position over the C-2 position is a well-documented phenomenon in pyrimidine chemistry.[4][5] It can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C-4 allows the negative charge to be delocalized onto the N-1 nitrogen atom, which is a more stable arrangement than the intermediate formed from attack at C-2, where the charge is shared between N-1 and N-3. Frontier molecular orbital theory also supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position, marking it as the more electrophilic site.[5]

Step 2: Palladium-Catalyzed Miyaura Borylation

This reaction is a cornerstone of modern organic synthesis.[1][2] The catalytic cycle, while complex, can be summarized in three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine intermediate, forming a Pd(II) species.

-

Transmetalation: The boron atom from bis(pinacolato)diboron (B₂pin₂) displaces the halide on the palladium complex. A base, typically potassium acetate (KOAc), is crucial here to facilitate the regeneration of the active boron species and the catalytic cycle.

-

Reductive Elimination: The desired borylated product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle.

Detailed Experimental Protocol

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Overall Synthetic Pathway

Caption: The three-step synthesis workflow.

Part A: Synthesis of 5-Bromo-2,4-dichloropyrimidine

| Reagent | M.W. | Amount | Moles | Eq. |

| 5-Bromouracil | 190.99 | 25.0 g | 130.9 mmol | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | 1.07 mol | 8.2 |

| N,N-Diethylaniline | 149.23 | 25 mL | 157.5 mmol | 1.2 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (25.0 g, 130.9 mmol).

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (100 mL, 1.07 mol), followed by the dropwise addition of N,N-diethylaniline (25 mL, 157.5 mmol) over 10 minutes.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. The solid should dissolve to form a dark solution.

-

Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL), followed by brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purify by recrystallization from hexanes to afford 5-bromo-2,4-dichloropyrimidine as a solid.

Part B: Synthesis of 4-Benzyloxy-2-chloro-5-bromopyrimidine

| Reagent | M.W. | Amount | Moles | Eq. |

| Benzyl Alcohol | 108.14 | 12.8 mL | 123.5 mmol | 1.1 |

| Sodium Hydride (60% in oil) | 24.00 | 5.4 g | 135 mmol | 1.2 |

| 5-Bromo-2,4-dichloropyrimidine | 227.89 | 25.5 g | 111.9 mmol | 1.0 |

| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (150 mL) and sodium hydride (5.4 g, 135 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (12.8 mL, 123.5 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (25.5 g, 111.9 mmol) in anhydrous THF (150 mL).

-

Add the pyrimidine solution dropwise to the sodium benzyloxide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (150 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 4-benzyloxy-2-chloro-5-bromopyrimidine.

Part C: Synthesis of this compound (1)

| Reagent | M.W. | Amount | Moles | Eq. |

| 4-Benzyloxy-2-chloro-5-bromopyrimidine | 299.55 | 10.0 g | 33.4 mmol | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 10.2 g | 40.1 mmol | 1.2 |

| Potassium Acetate (KOAc) | 98.14 | 9.8 g | 100.2 mmol | 3.0 |

| PdCl₂(dppf)·CH₂Cl₂ | 822.08 | 1.37 g | 1.67 mmol | 0.05 |

| 1,4-Dioxane, anhydrous | - | 150 mL | - | - |

Procedure:

-

To a 250 mL flask, add 4-benzyloxy-2-chloro-5-bromopyrimidine (10.0 g, 33.4 mmol), bis(pinacolato)diboron (10.2 g, 40.1 mmol), and potassium acetate (9.8 g, 100.2 mmol).

-

Add PdCl₂(dppf)·CH₂Cl₂ adduct (1.37 g, 1.67 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (150 mL) via cannula.

-

Heat the reaction mixture to 85 °C and stir for 6-8 hours.

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL), wash with water (100 mL) and brine (100 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) to afford the final product 1 as a solid.[7]

Characterization & Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

LC-MS: To confirm the molecular weight (346.62 g/mol ) and assess purity.[7]

-

Melting Point: The reported melting point is 99-101 °C.[7]

References

-

Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

Hoelder, S., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. jocpr.com [jocpr.com]

- 7. echemi.com [echemi.com]

A Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: Spectroscopic Characterization and Practical Considerations

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and handling of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize pyrimidine-based building blocks in their synthetic endeavors.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, with CAS Number 1073354-22-9, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][][3] Its utility stems from the presence of multiple reactive sites: the boronic acid pinacol ester, which is amenable to Suzuki-Miyaura cross-coupling reactions; the chloro substituent, which can be displaced in nucleophilic aromatic substitution reactions; and the benzyloxy group, which can be removed under various conditions to reveal a hydroxyl functionality. These features make it a valuable scaffold for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[4]

Boronic acid pinacol esters are widely employed in organic synthesis due to their stability, ease of handling compared to free boronic acids, and their high reactivity in palladium-catalyzed cross-coupling reactions.[4] The pinacol ester functionality protects the boronic acid from dehydration and other side reactions, ensuring its longevity and consistent performance in synthetic protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1073354-22-9 | [1][][3] |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [1][][3] |

| Molecular Weight | 346.62 g/mol | [1][][3] |

| Appearance | White to off-white solid | |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 508.9 °C at 760 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzyloxy, pyrimidine, and pinacol ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | s | 1H | Pyrimidine C6-H | The proton on the pyrimidine ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the boronic ester group. |

| 7.5-7.3 | m | 5H | Phenyl H | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~5.5 | s | 2H | -OCH₂Ph | The benzylic protons are expected to be a singlet, shifted downfield due to the adjacent oxygen atom. |

| ~1.3 | s | 12H | Pinacol -CH₃ | The twelve equivalent protons of the four methyl groups on the pinacol ester will give a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | Pyrimidine C4-O | The carbon attached to the benzyloxy group is expected to be significantly downfield. |

| ~160 | Pyrimidine C2-Cl | The carbon bearing the chlorine atom will also be in the downfield region. |

| ~136 | Phenyl C1 (ipso) | The ipso-carbon of the phenyl ring. |

| 129-128 | Phenyl CH | The aromatic carbons of the benzyl group. |

| ~110 | Pyrimidine C5-B | The carbon attached to the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~84 | Pinacol C(CH₃)₂ | The quaternary carbons of the pinacol ester. |

| ~70 | -OCH₂Ph | The benzylic carbon. |

| ~25 | Pinacol -CH₃ | The methyl carbons of the pinacol ester. |

Predicted Mass Spectrum (ESI+)

In electrospray ionization mass spectrometry (positive mode), the expected molecular ion peaks would be:

| m/z | Species |

| 347.1 | [M+H]⁺ |

| 369.1 | [M+Na]⁺ |

Synthesis and Purification

A common synthetic route to this compound involves the borylation of a suitable pyrimidine precursor.

Sources

An In-depth Technical Guide to the ¹H NMR of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester, a key building block in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy.

Introduction: The Significance of this compound

This compound, with CAS Number 1073354-22-9, is a highly functionalized heterocyclic compound.[1][][3][4] Its structure incorporates a pyrimidine core, a versatile scaffold in medicinal chemistry, substituted with a benzyloxy group, a chloro atom, and a boronic acid pinacol ester. This last functional group is particularly significant, rendering the molecule a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The ability to precisely characterize this molecule is paramount for its effective use in the synthesis of complex pharmaceutical agents. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering unambiguous structural confirmation and purity assessment.

Fundamental Principles of ¹H NMR Spectroscopy in the Context of the Target Molecule

¹H NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. The precise resonance frequency of each proton is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between protons in different parts of a molecule.

The chemical shift is influenced by several factors, including:

-

Electronegativity: Nearby electronegative atoms, like the nitrogen and chlorine in the pyrimidine ring, withdraw electron density, "deshielding" the proton and shifting its signal to a higher ppm value (downfield).[5]

-

Anisotropic Effects: The π-systems of the pyrimidine and benzene rings generate their own magnetic fields, which can either shield or deshield nearby protons depending on their spatial orientation.[6]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons can influence each other's magnetic fields, leading to the splitting of signals into multiplets. The magnitude of this splitting is the coupling constant (J).

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

Materials and Equipment:

-

This compound (purity >95%)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric glassware and micropipettes

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[5] CDCl₃ is a common choice for this type of molecule.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0 to 12 ppm is typically sufficient.

Structural Elucidation: Analysis and Interpretation of the ¹H NMR Spectrum

The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound. The predicted chemical shifts are based on the analysis of its constituent functional groups and data from analogous structures.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Number of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| (a) | 1H | ~ 8.7 - 8.9 | Singlet (s) | - | Pyrimidine C6-H |

| (b) | 2H | ~ 5.5 - 5.7 | Singlet (s) | - | Benzylic -CH₂- |

| (c) | 2H | ~ 7.3 - 7.5 | Multiplet (m) | - | Phenyl H-ortho |

| (d) | 2H | ~ 7.3 - 7.5 | Multiplet (m) | - | Phenyl H-meta |

| (e) | 1H | ~ 7.3 - 7.5 | Multiplet (m) | - | Phenyl H-para |

| (f) | 12H | ~ 1.3 - 1.4 | Singlet (s) | - | Pinacol -CH₃ |

Detailed Signal Analysis:

-

Signal (a) - Pyrimidine C6-H (δ ~ 8.7 - 8.9 ppm, 1H, singlet): The single proton on the pyrimidine ring is expected to be the most downfield signal. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms and the electron-withdrawing nature of the boronic ester group.[5][6] The absence of adjacent protons results in a singlet.

-

Signal (b) - Benzylic -CH₂- (δ ~ 5.5 - 5.7 ppm, 2H, singlet): These two protons are adjacent to an oxygen atom and a benzene ring, both of which are deshielding. This results in a chemical shift significantly downfield from typical alkyl protons. As there are no neighboring protons to couple with, this signal appears as a singlet.

-

Signals (c), (d), (e) - Phenyl Protons (δ ~ 7.3 - 7.5 ppm, 5H, multiplet): The five protons of the benzyl group's phenyl ring typically resonate in this region. Due to complex coupling between the ortho, meta, and para protons, these signals often overlap to form a complex multiplet.

-

Signal (f) - Pinacol -CH₃ (δ ~ 1.3 - 1.4 ppm, 12H, singlet): The four methyl groups of the pinacol ester are chemically equivalent. Their protons give rise to a single, sharp, and intense signal in the upfield region of the spectrum.[7][8][9] The large integration value (12H) makes this peak a distinctive feature of pinacol boronic esters.

Troubleshooting and Advanced NMR Techniques

Common Issues:

-

Broad Signals: Broadening of the pyrimidine proton signal can occur due to quadrupolar relaxation effects from the adjacent boron and nitrogen atoms.

-

Overlapping Signals: The phenyl proton signals are often poorly resolved.[5]

Advanced Techniques for Unambiguous Assignment: If signal overlap or ambiguity arises, two-dimensional (2D) NMR experiments can provide definitive structural information:

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho, meta, and para protons of the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, confirming the assignment of each C-H bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, it could show a correlation between the benzylic CH₂ protons and the pyrimidine C4 carbon, confirming the connectivity.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confirm the identity and assess the purity of this important synthetic intermediate. A thorough understanding of the principles of NMR spectroscopy, coupled with the predictive power of analyzing analogous structures, enables a confident and accurate interpretation of the spectral data, which is an indispensable step in advancing drug discovery and development programs.

References

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

-

iChemical: Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. Available at: [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link]

-

ResearchGate: NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

-

Semantic Scholar: Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available at: [Link]

-

Organic Chemistry Data & Info: NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

LookChem: 4-Benzyloxy-2-chloropyrimidine-5-boronic acidpinacol ester CAS NO.1073354-22-9. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 3. 4-Benzyloxy-2-chloropyrimidine-5-boronic acidpinacol ester, CasNo.1073354-22-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Solubility of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester in organic solvents

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter that profoundly influences reaction kinetics, purification efficiency, and formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 1073354-22-9), a key building block in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide a predicted solubility profile based on its molecular structure, and present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who utilize this compound and require a robust understanding of its behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility

This compound is a sophisticated heterocyclic compound frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures. The success of these synthetic steps, as well as subsequent downstream processes like crystallization, chromatography, and biological screening, is inextricably linked to the compound's solubility.[3] A poorly chosen solvent can lead to incomplete reactions, low yields, and challenging purifications. In the context of drug discovery, understanding solubility is paramount, as it directly impacts bioavailability and the design of effective delivery systems.[1][4] This guide serves as a foundational resource, moving from theoretical prediction to practical, validated experimental workflows.

Molecular Profile and Theoretical Solubility Framework

To understand the solubility of a compound, we must first analyze its structure and inherent physicochemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6]

Compound Properties:

-

Molecular Formula: C₁₇H₂₀BClN₂O₃[]

-

Molecular Weight: 346.62 g/mol []

-

Melting Point: 99-101 °C[8]

-

Form: Solid

-

XLogP3: 3.00820[8]

Structural Analysis: The molecule possesses several distinct functional groups that dictate its solubility behavior:

-

Pyrimidine Core: A polar heterocyclic ring containing two nitrogen atoms capable of acting as hydrogen bond acceptors.

-

Benzyloxy Group: Introduces both a nonpolar aromatic ring and a polar ether linkage.

-

Chloro Substituent: A nonpolar, electron-withdrawing group.

-

Boronic Acid Pinacol Ester: This bulky, largely nonpolar group is a key feature. While the parent boronic acids have some polar character, esterification with pinacol significantly increases lipophilicity and enhances solubility in organic solvents compared to the free acid.[9][10]

The calculated XLogP3 value of ~3.0 suggests a predominantly lipophilic (hydrophobic) character, indicating that the compound will likely have limited solubility in water but favorable solubility in many organic solvents.[8] The presence of polar groups (ether, pyrimidine nitrogens) suggests that it will be most soluble in solvents that have a balance of polar and nonpolar characteristics.

Predicted Solubility Profile

Based on the structural analysis and established principles, we can predict the qualitative solubility of this compound across a spectrum of common laboratory solvents. Studies on similar phenylboronic acid pinacol esters show that solubility is generally higher in polar solvents like chloroform and lower in nonpolar hydrocarbons.[10][11]

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexanes | 0.1 | Insoluble / Sparingly Soluble | The compound's polarity, though moderate, is too high for significant interaction with purely aliphatic solvents. |

| Toluene | 2.4 | Sparingly to Moderately Soluble | The aromatic ring of toluene can engage in π-stacking with the benzyloxy and pyrimidine rings, improving solubility over hexanes. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Moderately Soluble | The ether provides a good balance for the compound's own ether linkage and lipophilic character. |

| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent that can effectively solvate both the polar and nonpolar regions of the molecule. | |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it an excellent candidate. | |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | The cyclic ether structure of THF is highly effective at solvating a wide range of organic molecules, including those with moderate polarity. | |

| Chloroform | 4.1 | Very Soluble | Often cited as a good solvent for boronic esters.[10][11] | |

| Acetone | 5.1 | Soluble | The highly polar ketone group can interact with the pyrimidine ring. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent capable of dissolving a vast array of organic compounds. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Moderately Soluble | The alcohol can hydrogen bond with the nitrogen atoms of the pyrimidine ring, but the compound's overall lipophilicity may limit high solubility. |

| Ethanol (EtOH) | 4.3 | Moderately Soluble | Similar to methanol, but its slightly lower polarity may be more favorable. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing. The following protocols are designed to provide a comprehensive, self-validating framework for determining the solubility of the target compound.

Workflow for Solubility Assessment

The following diagram outlines the logical flow from a simple qualitative check to a precise quantitative measurement.

Caption: Decision workflow for solubility testing.

Protocol 1: Qualitative Solubility Screening

This rapid method provides a foundational understanding of solubility in various solvents and is essential for guiding solvent selection for reactions and chromatography.[5][12]

Objective: To visually classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents.

Methodology:

-

Preparation: Into separate, clearly labeled 1-dram glass vials, accurately weigh approximately 2-5 mg of this compound.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

-

Agitation: Cap the vial and vortex vigorously for 60 seconds at ambient temperature (e.g., 25 °C).

-

Observation: Immediately after vortexing, hold the vial against a contrasting background and observe.

-

Soluble: The solution is completely clear and free of any solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain, or the solution is hazy/turbid.

-

Insoluble: The solid material appears largely unchanged.

-

-

Documentation: Record the observation in a laboratory notebook.

-

Iteration: Repeat steps 2-5 for each solvent listed in the prediction table.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, representing the true saturation point of the solute in the solvent at equilibrium.

Objective: To determine the precise concentration (e.g., in mg/mL or µg/mL) of a saturated solution.

Sources

- 1. ucd.ie [ucd.ie]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. books.rsc.org [books.rsc.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.ws [chem.ws]

- 6. api.pageplace.de [api.pageplace.de]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester is a key building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—a reactive chloro- leaving group, a versatile boronic ester for cross-coupling, and a benzyloxy moiety—makes it a valuable reagent for the construction of complex heterocyclic scaffolds. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, handling and storage protocols, and its application in organic synthesis, particularly in the context of drug discovery.

Physicochemical Properties and Specifications

This compound, identified by CAS Number 1073354-22-9 , is a white to off-white solid.[1] Its structure combines the reactivity of a chloropyrimidine with the synthetic flexibility of a boronic acid pinacol ester, a functional group renowned for its role in palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀BClN₂O₃ | [1][2][] |

| Molecular Weight | 346.62 g/mol | [1][2][] |

| Appearance | Solid | [1] |

| Melting Point | 99-101°C | [2] |

| Boiling Point | 508.9°C at 760 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

| Flash Point | 261.6°C | [2] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | [] |

Commercial Availability

This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. The typical purity offered is ≥95%.

| Supplier | Purity | Common Pack Sizes |

| Sigma-Aldrich (Merck) | Not specified; for early discovery research | 1 g |

| BOC Sciences | 95% | Inquire for details |

| Echemi (Hangzhou zhongqi chem co.,Ltd) | Inquire for details | Inquire for details |

| Wuhan Chemwish Technology Co., Ltd. | 98% | Inquire for details |

It is important to note that while this reagent is available for research and development purposes, it is not intended for medical or consumer use.

Synthesis and Mechanistic Considerations

The synthesis of pyrimidine-5-boronic acid pinacol esters is typically achieved through a palladium-catalyzed borylation reaction. A representative pathway would involve the reaction of a corresponding 5-bromo-pyrimidine derivative with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

A general and efficient method for the synthesis of a related compound, 2-Chloropyrimidine-5-Boronic Acid Pinacol Ester, starts from 5-bromo-2-chloropyrimidine.[4] This reaction utilizes B₂(pin)₂ as the boron source, a palladium catalyst system (such as Xphos-Pd-G2 and Xphos), and a base like potassium phosphate in a solvent such as ethanol at room temperature.[4] This approach is noted for its mild conditions, high efficiency, and good functional group tolerance, making it suitable for large-scale preparation.[4]

Caption: A generalized synthetic route to the target molecule.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl halides (or triflates).

The mechanistic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction utilizing a chloropyrimidine and a boronic acid, which can be adapted for this compound.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-